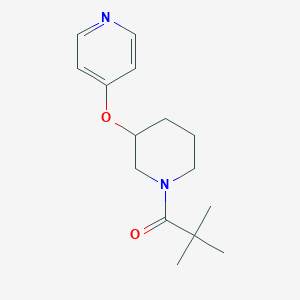

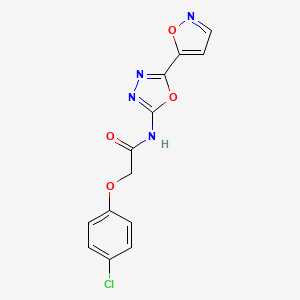

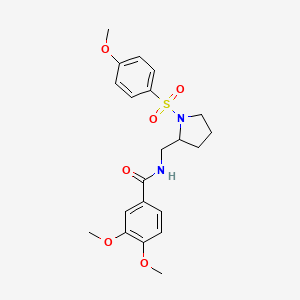

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The presence of the carboxylic acid group suggests potential for hydrogen bonding and an acidic character, while the chloro and methyl substituents on the phenyl ring may influence its electronic properties and reactivity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, which involves the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although this method does not directly pertain to the target compound, it provides insight into the synthetic strategies that could be adapted for the synthesis of related pyrrole derivatives.

Molecular Structure Analysis

Crystallographic studies are crucial for determining the molecular structure of pyrrole derivatives. For example, the molecular structures of certain pyrrole carboxylic acids have been elucidated using X-ray diffraction, revealing details such as alternative packings and hydrogen bond energies . These studies are essential for understanding the three-dimensional arrangement of atoms in the compound and the potential intermolecular interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclization and addition reactions. A novel bicyclic compound containing a pyrrolidine moiety was synthesized by cyclization and addition reactions, yielding a complex structure with multiple substituents . This example demonstrates the reactivity of pyrrole derivatives and their potential to form structurally diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as acid dissociation constants, can be determined using techniques like potentiometric titration. For instance, a compound with a pyrrolidine structure was found to have four acid dissociation constants, which are likely associated with different functional groups within the molecule . Additionally, the antimicrobial activity of pyrrole derivatives can be assessed against various bacterial strains, providing insights into their potential therapeutic applications .

Applications De Recherche Scientifique

Synthesis and Analgesic Activity

- Synthesis Process: The compound is synthesized through a reaction involving 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate, leading to various 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids. This process demonstrates the compound's role in forming structurally diverse molecules (Massa et al., 1989).

- Analgesic and Neurobehavioral Activity: The synthesized carboxylic acids, derived from the compound, exhibit notable analgesic, anti-inflammatory, and neuropsychobehavioral effects, indicating its potential in therapeutic applications (Massa et al., 1989).

Antimicrobial and Anti-inflammatory Potential

- Antibacterial Activity: A derivative of the compound, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, exhibits antibacterial properties in vitro, highlighting its potential as an antimicrobial agent (Toja et al., 1986).

- Anti-inflammatory Applications: Compounds like 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, related to the parent compound, show significant anti-inflammatory and analgesic activities, comparable to established drugs like indomethacin. This opens up avenues for its use in anti-inflammatory therapies (Muchowski et al., 1985).

Chemical Synthesis and Structural Analysis

- Synthesis with Epoxides: The interaction of methyl pyrrole-2-carboxylate (a related compound) with epoxides leads to various products like trans-1-styrylpyrrole-2-carboxylic acid, demonstrating the compound's versatility in organic synthesis (Irwin & Wheeler, 1972).

- Crystal Structure Determination: The compound's derivatives are used as active candidates in antitumoral agents, with their crystal structures determined using synchrotron X-ray powder diffraction data. This is crucial in drug design and molecular engineering (Silva et al., 2012).

Propriétés

IUPAC Name |

1-(4-chloro-2-methylphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMRXOUAXPJTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)

![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)